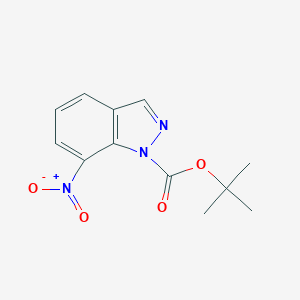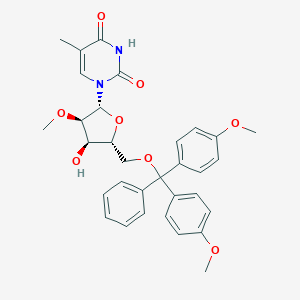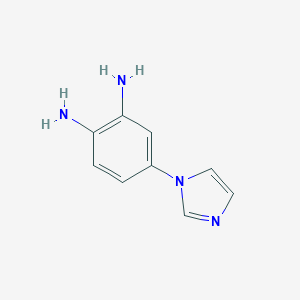
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of boronic acid, specifically a boronic ester . Boronic esters are commonly used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . The compound likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions with aryl halides . They can also participate in Chan-Lam coupling with amines or alcohols .Physical And Chemical Properties Analysis
Boronic esters are typically stable compounds. They can be stored at room temperature and are usually resistant to air and moisture . The specific physical and chemical properties of “Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” would depend on its exact structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate and similar compounds are primarily synthesized as boric acid ester intermediates with benzene rings through multi-step substitution reactions. These compounds' structures are confirmed using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), and mass spectrometry. Additionally, their single crystal structures are measured via X-ray diffraction and subjected to crystallographic and conformational analyses. Density Functional Theory (DFT) calculations are employed to compare and validate the molecular structures with X-ray diffraction values, indicating consistency between DFT-optimized molecular structures and those determined by single crystal X-ray diffraction. This research demonstrates the utility of these compounds in the field of molecular synthesis and structural analysis, highlighting their physicochemical properties and molecular electrostatic potentials (Huang et al., 2021; Wu et al., 2021).
Application in Metal Chelation and Oxidative Stress
One innovative application of derivatives of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is in the development of prochelators for conditionally targeting iron sequestration in cells under oxidative stress. These prochelators are designed to prevent metal chelation until reacting with hydrogen peroxide, which then releases active chelators capable of sequestering iron(III) and inhibiting iron-catalyzed oxidative damage. This research provides insights into modifying these compounds to improve hydrolytic stability and efficiency in releasing chelators, demonstrating their potential in biomedical applications for protecting cells from oxidative stress (Wang & Franz, 2018).
Contribution to Polymer Synthesis
Compounds related to methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate play a crucial role in polymer chemistry, especially in the synthesis of conducting polymers and copolymers. They are utilized in palladium-catalyzed Suzuki coupling reactions to synthesize various polymeric materials. These materials exhibit significant properties, such as enhanced luminescent properties, making them suitable for applications in optoelectronics and as fluorescent probes. The ability to fine-tune the molecular weight and functionality of these polymers underscores their versatility and potential in material science (Kawashima et al., 2013; Cheon et al., 2005).
Enhancing Sensory Performance for Hydrogen Peroxide Vapor Detection
Derivatives of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate have been applied in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. Introducing functional groups to enhance the boron ester's oxidation by H2O2 has shown to significantly improve the deboronation velocity, thereby enhancing the sensing performance of borate to H2O2 vapor. This application represents a significant advancement in the field of chemical sensors, offering a potentially fast, sensitive, and low-cost method for explosive detection (Fu et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-7-6-9(8-15-10)11(16)17-5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXVZMPKHCLRTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590534 |
Source


|
| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | |
CAS RN |
1310384-84-9 |
Source


|
| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

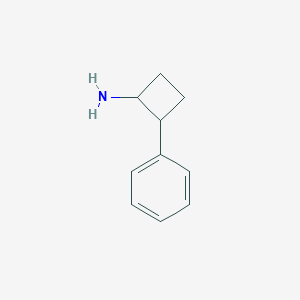
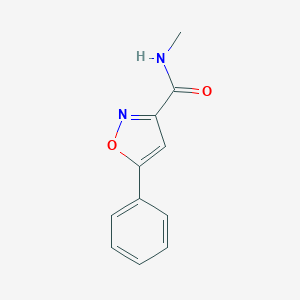
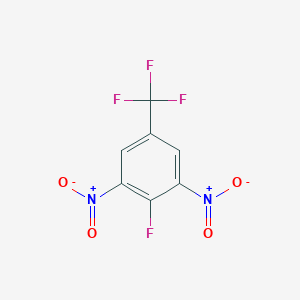
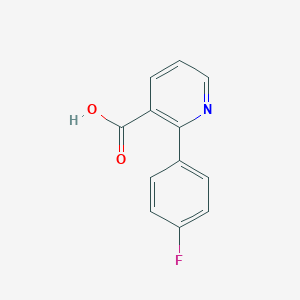
![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
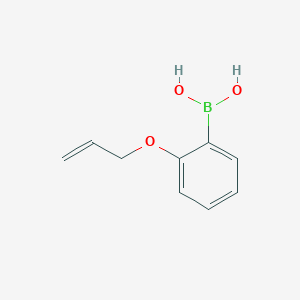
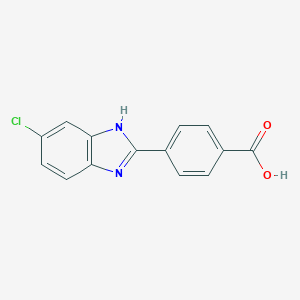

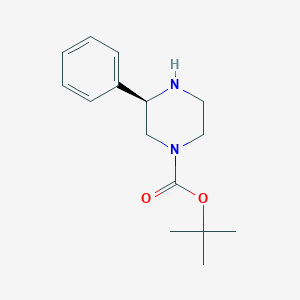
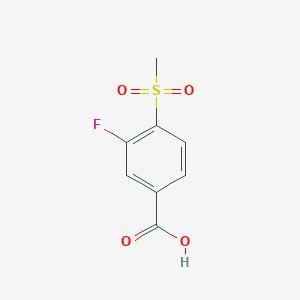
![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
